
1,4-Dibromo-2-methyl-2-butene
Übersicht
Beschreibung
1,4-Dibromo-2-methyl-2-butene is a chemical compound with the molecular formula C5H8Br2 . It is also known by other names such as 1,4-Dibromo-2-methylbutane and (2E)-1,4-Dibromo-2-methyl-2-butene .
Synthesis Analysis
The synthesis of this compound can be achieved through the dibromination of alkenes . This process involves the use of various catalyst systems and reagents, primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran . The reaction yields dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in E2 elimination reactions, which are bimolecular elimination mechanisms where the reaction rate depends on the concentration of both the substrate and the base . Additionally, it can react with bromine to yield a mixture of products: 3,4-dibromo-2-methyl-1-butene, 3,4-dibromo-3-methyl-1-butene, and this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.898 Da . More detailed physical and chemical properties such as melting point, boiling point, and density may be available from specific suppliers .Wissenschaftliche Forschungsanwendungen
Reactivity and Interaction with π-Bonds
1,4-Dibromo-2-methyl-2-butene demonstrates interesting reactivity characteristics, especially in its interaction with π-bonds. For instance, Kinjo et al. (2007) explored the reactivity of a disilyne compound towards π-bonds, leading to the production of various derivatives, including disilacyclobutenes. This study highlights the stereospecific nature of these reactions and their potential in synthesizing unique chemical structures (Kinjo et al., 2007).
Stereoselective Hydrogenations
The stereoselective hydrogenation of dienes is a significant area of research involving this compound. Imizu et al. (1979) investigated the hydrogenation of 1,3-butadiene derivatives over thorium oxide catalysts, providing insights into reaction intermediates and mechanisms. This study contributes to understanding how molecular structures influence the outcomes of hydrogenation processes (Imizu et al., 1979).
Electrochemical Carboxylation
Electrochemical carboxylation is another application area for this compound. Senboku et al. (1998) demonstrated the use of this compound in an electrochemical process to produce 3-methylene-4-pentenoic acid, showcasing its potential in synthesizing organic acids (Senboku et al., 1998).
Synthesis of 2-Substituted 1,3-Butadienes
The synthesis of 2-substituted 1,3-butadienes, using 1,4-dibromo-2-butene, was investigated by Sen et al. (2009). This research presents a two-step procedure, including cuprate addition and dehydrohalogenation, to produce 2-alkyl-1,3-butadienes, a valuable process in organic synthesis (Sen et al., 2009).
Electrochemical Synthesis of Carboxylic Acids
Bringmann and Dinjus (2001) explored the electrochemical synthesis of carboxylic acids from alkenes, including 1,4-dibromo-2-butene, using various nickel-organic mediators. This study contributes to the field of electrochemistry, especially in the context of synthesizing carboxylic acids using carbon dioxide as a C1-synthon (Bringmann & Dinjus, 2001).
Wirkmechanismus
Target of Action
The primary target of 1,4-Dibromo-2-methyl-2-butene is the carbon-carbon double bond in organic compounds . The compound acts as an electrophile, seeking out electron-rich areas in other molecules .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition . This involves the addition of an electrophile (in this case, the bromine atoms in the compound) to a carbon-carbon double bond . The reaction can occur either at C1 or at C3 because both carbons share the positive charge . This results in the formation of 1,4-addition products .
Biochemical Pathways
The compound affects the biochemical pathway involving the addition of electrophiles to conjugated dienes . This pathway is significant in organic chemistry and biochemistry, as it can lead to the formation of a variety of complex molecules .
Result of Action
The result of the action of this compound is the formation of new compounds through the addition of bromine atoms to carbon-carbon double bonds . This can lead to the creation of a variety of products, depending on the specific reactants involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reaction . Additionally, the presence of other substances can also influence the reaction, potentially leading to different products .
Biochemische Analyse
Biochemical Properties
2-Butene, 1,4-dibromo-2-methyl- plays a significant role in biochemical reactions, particularly in halogenation and elimination reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-bromine bonds. The compound is known to participate in electrophilic addition reactions, where it acts as an electrophile, interacting with nucleophilic biomolecules. These interactions often lead to the formation of more complex organic molecules, which are crucial in biochemical pathways .
Cellular Effects
The effects of 2-Butene, 1,4-dibromo-2-methyl- on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes. Additionally, it can interfere with cellular signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Butene, 1,4-dibromo-2-methyl- exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, influencing the structure and function of proteins and enzymes. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butene, 1,4-dibromo-2-methyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Butene, 1,4-dibromo-2-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
2-Butene, 1,4-dibromo-2-methyl- is involved in various metabolic pathways, including those related to halogenation and elimination reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Butene, 1,4-dibromo-2-methyl- within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within biological systems .
Subcellular Localization
The subcellular localization of 2-Butene, 1,4-dibromo-2-methyl- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical pathways and cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Dibromo-2-methyl-2-butene can be achieved through a two-step reaction process. The first step involves the synthesis of 2-methyl-2-butene, which is then brominated in the second step to yield the final product.", "Starting Materials": [ "2-methyl-2-butanol", "Hydrogen bromide (HBr)", "Sulfuric acid (H2SO4)", "Sodium bromide (NaBr)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Dehydration of 2-methyl-2-butanol to form 2-methyl-2-butene", "React 2-methyl-2-butanol with sulfuric acid to form a protonated intermediate", "Elimination of water from the intermediate to form 2-methyl-2-butene", "Step 2: Bromination of 2-methyl-2-butene to form 1,4-Dibromo-2-methyl-2-butene", "React 2-methyl-2-butene with hydrogen bromide in the presence of sodium bromide as a catalyst", "Add sodium bicarbonate to the reaction mixture to neutralize the excess acid", "Extract the product with a suitable organic solvent and purify it by distillation or recrystallization" ] } | |
CAS-Nummer |
18860-95-2 |
Molekularformel |
C5H8Br2 |
Molekulargewicht |
227.92 g/mol |
IUPAC-Name |
1,4-dibromo-2-methylbut-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3 |
InChI-Schlüssel |
HICPKHPJQJZCFP-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C\CBr)/CBr |
SMILES |
CC(=CCBr)CBr |
Kanonische SMILES |
CC(=CCBr)CBr |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


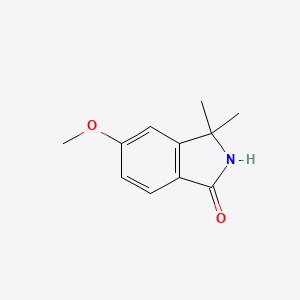

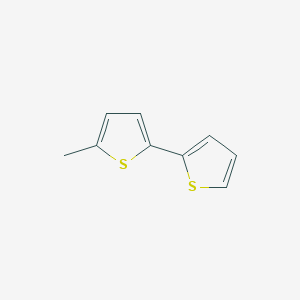
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
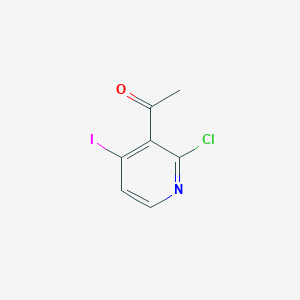
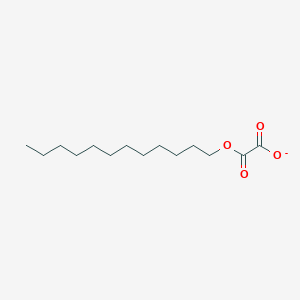
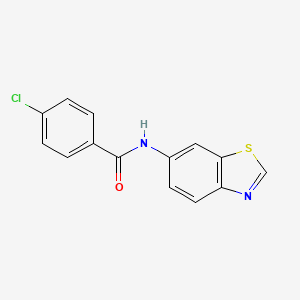
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
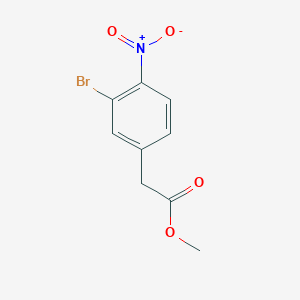
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
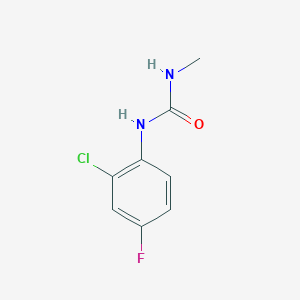
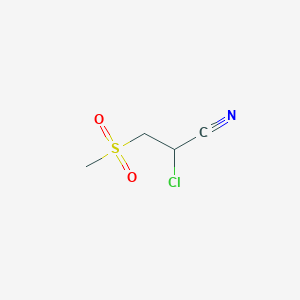
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
